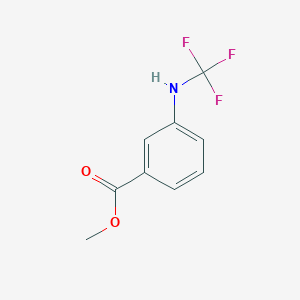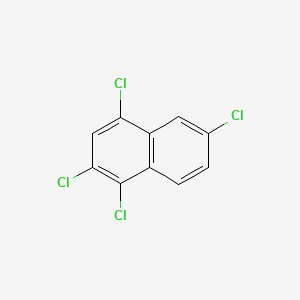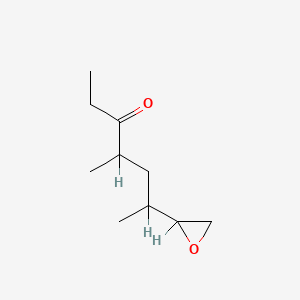![molecular formula C9H13NO B13950062 [2-(Aminomethyl)-4-methylphenyl]methanol CAS No. 740743-03-7](/img/structure/B13950062.png)
[2-(Aminomethyl)-4-methylphenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Aminomethyl)-4-methylphenyl]methanol: is an organic compound with the molecular formula C9H13NO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with an aminomethyl group at the 2-position and a methyl group at the 4-position. This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 4-Hydroxymethyl-benzonitrile: One common method involves the reduction of 4-hydroxymethyl-benzonitrile using Raney nickel as a catalyst and hydrogen in methanol and ammonia.
Hydrogenation of 4-Aminomethylbenzoic Acid: Another method involves the hydrogenation of 4-aminomethylbenzoic acid in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production methods often involve the use of catalytic hydrogenation processes due to their efficiency and scalability. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Aminomethyl)-4-methylphenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form various amines or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Raney nickel or palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Various amines or alcohol derivatives.
Substitution: Substituted benzyl alcohols or amines.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of polymers and resins.
Biology:
- Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry:
Mechanism of Action
The mechanism of action of [2-(Aminomethyl)-4-methylphenyl]methanol largely depends on its functional groups. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding to molecular targets and its overall reactivity .
Comparison with Similar Compounds
[4-(Aminomethyl)-2-methylphenyl]methanol: Similar structure but with different substitution pattern.
4-Aminomethylbenzyl alcohol: Lacks the methyl group at the 4-position.
4-Hydroxymethylbenzonitrile: Precursor in the synthesis of [2-(Aminomethyl)-4-methylphenyl]methanol
Uniqueness:
- The presence of both aminomethyl and methyl groups on the benzene ring provides unique reactivity and binding properties.
- Its specific substitution pattern allows for distinct chemical behavior compared to its analogs .
Properties
CAS No. |
740743-03-7 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
[2-(aminomethyl)-4-methylphenyl]methanol |
InChI |
InChI=1S/C9H13NO/c1-7-2-3-8(6-11)9(4-7)5-10/h2-4,11H,5-6,10H2,1H3 |
InChI Key |
QYYNCGITQYHOHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13949980.png)
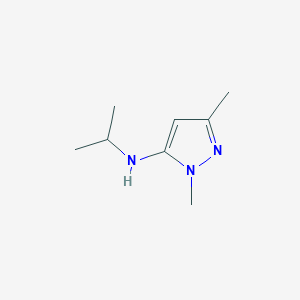

![(2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13949998.png)
![4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide](/img/structure/B13950014.png)

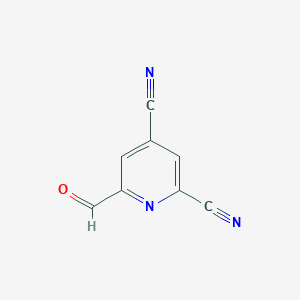


![1-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-L-mannofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B13950063.png)
